molecular formula C19H25N3O4 B3443239 1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine

1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine

Cat. No. B3443239
M. Wt: 359.4 g/mol
InChI Key: HYUAXEKSVNIREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme that breaks down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the availability of GABA, which can lead to increased GABAergic activity and potentially treat conditions such as epilepsy, addiction, and anxiety.

Mechanism of Action

1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine works by inhibiting GABA-AT, which increases the availability of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABAergic activity, 1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine may help to reduce seizures, anxiety, and addiction.
Biochemical and Physiological Effects
1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine has been shown to increase GABA levels in the brain, and to increase GABAergic activity. This can lead to a variety of physiological effects, including reduced neuronal excitability, decreased seizure activity, and reduced drug-seeking behavior. 1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine has also been shown to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine has several advantages for use in laboratory experiments. It is a selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in various physiological processes. 1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine is also relatively stable and can be easily synthesized in large quantities. However, 1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine has some limitations as well. It has a relatively short half-life in vivo, which may limit its therapeutic potential. Additionally, 1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on 1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine. One area of interest is the potential use of 1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine in treating addiction. Animal studies have shown promising results, but further research is needed to determine whether 1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine can be effective in treating addiction in humans. Another area of interest is the potential use of 1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine in combination with other drugs, such as benzodiazepines, to enhance their therapeutic effects. Finally, further research is needed to fully understand the safety and efficacy of 1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine in humans, and to determine whether it has potential as a therapeutic agent for a variety of neurological and psychiatric conditions.

Scientific Research Applications

1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine has been studied for its potential therapeutic effects in a variety of conditions. In preclinical studies, 1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine has been shown to reduce seizures in animal models of epilepsy, and to reduce drug-seeking behavior in animal models of addiction. 1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine has also been studied for its potential use in treating anxiety disorders. Clinical trials are currently underway to further investigate the safety and efficacy of 1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine in humans.

properties

IUPAC Name

3-cyclopentyl-1-[4-(4-nitrobenzoyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c23-18(10-5-15-3-1-2-4-15)20-11-13-21(14-12-20)19(24)16-6-8-17(9-7-16)22(25)26/h6-9,15H,1-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUAXEKSVNIREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-1-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.